2-Amino-4H-chromen-4-one

Catalog No.
S3340542
CAS No.
38518-76-2
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4H-chromen-4-one

CAS Number

38518-76-2

Product Name

2-Amino-4H-chromen-4-one

IUPAC Name

2-aminochromen-4-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2

InChI Key

VSZPIIMZVZQSKS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)N

Chromones are a group of organic compounds with a benzopyran core structure. ) Chromones and their derivatives have been explored for various applications in scientific research, including:

  • Antimicrobial activity: Some chromone derivatives have been shown to exhibit antibacterial and antifungal properties. ScienceDirect:
  • Antioxidant activity: Chromones may possess antioxidant properties that could be beneficial for health research. NCBI: )
  • Anticancer properties: Certain chromone derivatives are being investigated for their potential anticancer effects. NCBI: )

2-Amino-4H-chromen-4-one, also known as 2-amino-4H-chromene-4-one, is a heterocyclic compound characterized by a chromene structure with an amino group at the second position and a carbonyl group at the fourth position. This compound belongs to a class of compounds known as chromenes, which are derivatives of coumarin. The chromene structure consists of a fused benzene and pyran ring, contributing to its unique chemical properties. The presence of the amino group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Due to its functional groups. Notable reactions include:

  • Condensation Reactions: It can undergo condensation with aldehydes and malononitrile to form substituted derivatives. This reaction is often facilitated by basic conditions or catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
  • Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex structures, such as 7,8,9,10-tetrahydro-12H-chromeno[2,3-b]quinolin-12-ones .
  • Phosphonylation: 2-Amino-4H-chromen-4-one can be reacted with phosphonates under solvent-free conditions to yield 2-amino-4H-chromen-4-yl phosphonates .

Research indicates that 2-amino-4H-chromen-4-one exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its potential therapeutic applications in preventing oxidative stress-related diseases .
  • Cytotoxicity: Some derivatives of 2-amino-4H-chromen-4-one have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

The synthesis of 2-amino-4H-chromen-4-one can be achieved through several methods:

  • Multicomponent Reactions: A common approach involves the one-pot reaction of aromatic aldehydes, malononitrile, and phenolic compounds (such as resorcinol) under basic conditions. This method is efficient and eco-friendly .
  • DBU-Catalyzed Synthesis: Another effective method utilizes DBU as a catalyst to facilitate the synthesis of 2-amino-4H-chromen-4-one derivatives from quaternary ammonium salts and other reactants .
  • Solvent-Free Conditions: Recent advancements have allowed for the synthesis of phosphonate derivatives of 2-amino-4H-chromen-4-one using nano-catalysts under solvent-free conditions, enhancing yield and purity .

The unique properties of 2-amino-4H-chromen-4-one make it applicable in various fields:

  • Medicinal Chemistry: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.
  • Material Science: Compounds based on 2-amino-4H-chromen-4-one are investigated for their utility in developing new materials with specific optical or electronic properties.

Several compounds are structurally similar to 2-amino-4H-chromen-4-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-coumarinSimilar chromene structure without carbonylExhibits different biological activities
3-AminoquinolineContains a quinoline coreKnown for its antimalarial properties
5-AminocoumarinAmino group at position fivePotential applications in fluorescent dyes
ChromoneBasic chromone structureLacks amino functionality; primarily used in dyes

The uniqueness of 2-amino-4H-chromen-4-one lies in its specific amino and carbonyl substitutions that enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

1.4

Wikipedia

2-Aminochromone

Dates

Modify: 2023-07-26

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